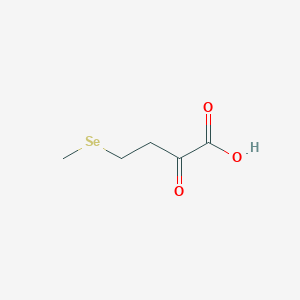
(Z)-7-Hexadecenal
Übersicht
Beschreibung
(Z)-7-Hexadecenal is an organic compound classified as an aldehyde. It is characterized by a long hydrocarbon chain with a double bond in the Z-configuration (cis) at the seventh carbon position and an aldehyde functional group at the terminal carbon. This compound is known for its role in various biological processes and its presence in natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-7-Hexadecenal typically involves the use of alkenes and aldehyde precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (Z)-alkene. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) to facilitate the formation of the ylide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-7-Hexadecenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where reagents like hydrogen halides (HX) add across the double bond.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HX in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: (Z)-7-Hexadecenoic acid.
Reduction: (Z)-7-Hexadecenol.
Substitution: (Z)-7-Hexadecyl halide.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-7-Hexadecenal is used as a building block in organic synthesis, particularly in the preparation of complex natural products and pheromones.
Biology: In biological research, this compound is studied for its role as a pheromone in various insect species. It is used to understand chemical communication and behavior in these organisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating biological pathways and its use as a precursor in drug synthesis.
Industry: this compound is utilized in the fragrance industry due to its pleasant odor. It is also used in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of (Z)-7-Hexadecenal involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a signal transduction pathway that leads to behavioral responses. In chemical synthesis, its reactivity is governed by the presence of the aldehyde group and the double bond, which participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
(E)-7-Hexadecenal: The E-isomer of 7-Hexadecenal, where the double bond is in the trans configuration.
Hexadecanal: A saturated aldehyde with no double bonds.
(Z)-9-Hexadecenal: An isomer with the double bond at the ninth carbon position.
Comparison:
(Z)-7-Hexadecenal vs. (E)-7-Hexadecenal: The Z-isomer has a different spatial arrangement, leading to distinct chemical and biological properties.
This compound vs. Hexadecanal: The presence of the double bond in this compound introduces additional reactivity and potential for stereoisomerism.
This compound vs. (Z)-9-Hexadecenal: The position of the double bond affects the compound’s reactivity and interaction with biological targets.
Eigenschaften
IUPAC Name |
(Z)-hexadec-7-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h9-10,16H,2-8,11-15H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJFSPZWKBTYHR-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041193 | |
| Record name | (Z)-7-Hexadecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56797-40-1 | |
| Record name | (Z)-7-Hexadecenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56797-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hexadecenal, (7Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056797401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hexadecenal, (7Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-7-Hexadecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B56409.png)





![6H-Pyrrolo[3,4-b]pyrazine,6-methyl-(9CI)](/img/structure/B56426.png)

![3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B56429.png)





